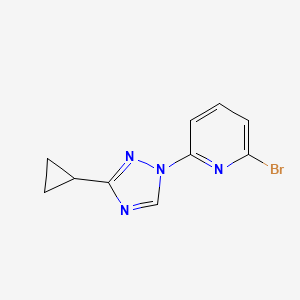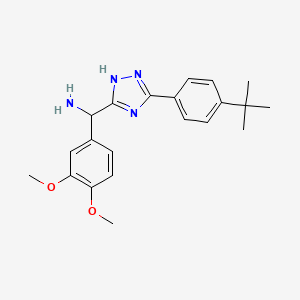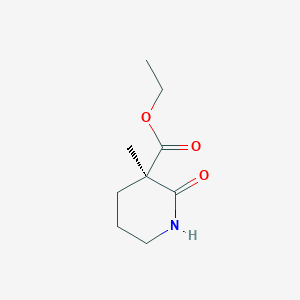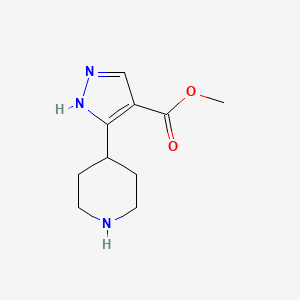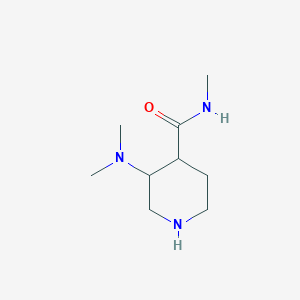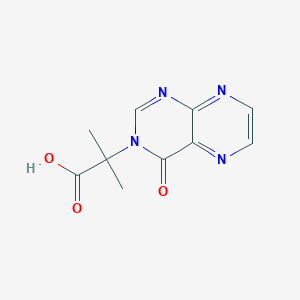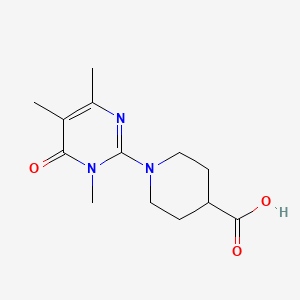
1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines and piperidines. It has a molecular formula of C13H19N3O3 and a molecular weight of 265.31 g/mol
Métodos De Preparación
The synthesis of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the cyclization of the intermediate product with a suitable reagent, such as piperidine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are also studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-(1,4,5-trimethyl-6-oxopyrimidin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3/c1-8-9(2)14-13(15(3)11(8)17)16-6-4-10(5-7-16)12(18)19/h10H,4-7H2,1-3H3,(H,18,19) |
Clave InChI |
VPNLTUYEGUQCJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N(C1=O)C)N2CCC(CC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


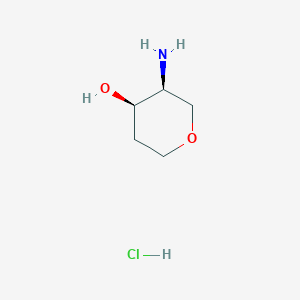

![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
